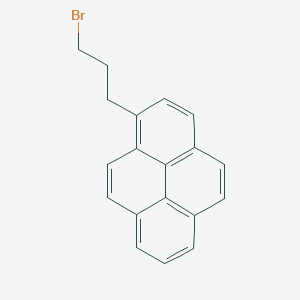

1-(3-Bromopropyl)pyrene

Description

Contextualization of Pyrene (B120774) Derivatives in Academic Research

Pyrene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings, is a cornerstone of significant academic and industrial research. scirp.orgatamanchemicals.com Its unique photophysical properties, including a high fluorescence quantum yield, long fluorescence lifetime, and sensitivity to the polarity of its microenvironment, make it an exceptional molecular probe. atamanchemicals.comrsc.org The ability of pyrene to form excited-state dimers, known as excimers, with distinct emission spectra, further enhances its utility in sensing applications. mdpi.com Pyrene and its derivatives are integral to the development of advanced materials such as organic light-emitting diodes (OLEDs), photovoltaic cells, and field-effect transistors. atamanchemicals.comresearchgate.net In the realm of biological sciences, they are widely employed as fluorescent tags for imaging and as probes to study protein conformations and interactions. atamanchemicals.comrsc.org

Significance of 1-Substituted Pyrene Derivatives in Chemical Functionalization

The functionalization of the pyrene core is a key strategy for tailoring its properties for specific applications. The 1, 3, 6, and 8 positions of the pyrene molecule are known as the "active" or "common sites" due to their higher electron density, making them susceptible to electrophilic aromatic substitution. researchgate.net Substitution at the 1-position is particularly significant as it directly influences the electronic and photophysical characteristics of the pyrene molecule. acs.org This strategic modification allows for the introduction of a wide array of functional groups, enabling the creation of novel materials and probes with customized properties. worktribe.com For instance, the introduction of different substituents at the 1-position can alter the molecule's solubility, absorption and emission wavelengths, and its ability to interact with other molecules or surfaces. This versatility has led to the development of a vast library of 1-substituted pyrene derivatives for diverse applications in materials science and chemical biology. researchgate.net

Specific Relevance of 1-(3-Bromopropyl)pyrene as a Versatile Synthetic Intermediate

Among the various 1-substituted pyrene derivatives, this compound stands out as a particularly versatile synthetic intermediate. chemspider.comnih.gov The key to its utility lies in the 3-bromopropyl group attached to the pyrene core. The terminal bromine atom is a reactive site, readily participating in nucleophilic substitution reactions. This allows for the straightforward attachment of a wide range of molecules, including but not limited to, polymers, biomolecules, and other chromophores.

The synthesis of this compound is typically achieved from 3-(1-Pyrenyl)-1-propanol. rsc.org The hydroxyl group of the propanol (B110389) is converted to a bromide using reagents such as tetrabromomethane and triphenylphosphine. rsc.org This straightforward and efficient synthesis makes this compound a readily accessible building block for more complex molecular architectures. Its ability to serve as a bridge between the fluorescent pyrene core and other chemical entities has cemented its importance in the design and synthesis of advanced functional materials and highly specific biological probes. For example, it has been used in the preparation of graphene dispersions and in the synthesis of fluorescent nanojars for studying biological systems. rsc.orgnih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C19H15Br chemspider.comletopharm.com |

| Molecular Weight | 323.2 g/mol nih.gov |

| CAS Number | 61098-95-1 nih.govletopharm.com |

Properties

IUPAC Name |

1-(3-bromopropyl)pyrene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Br/c20-12-2-5-13-6-7-16-9-8-14-3-1-4-15-10-11-17(13)19(16)18(14)15/h1,3-4,6-11H,2,5,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQZCAZGNHACLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30820773 | |

| Record name | 1-(3-Bromopropyl)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30820773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61098-95-1 | |

| Record name | 1-(3-Bromopropyl)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30820773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 1 3 Bromopropyl Pyrene and Precursor Derivatives

Advanced Synthetic Routes to 1-Bromopyrene (B33193) Precursors

The synthesis of 1-bromopyrene is a foundational step in obtaining 1-(3-bromopropyl)pyrene. The primary challenge lies in achieving regioselective bromination at the C1 position of the pyrene (B120774) core.

The electrophilic aromatic substitution of pyrene is known to preferentially occur at the 1, 3, 6, and 8 positions due to the higher electron density at these sites. sciex.com The first successful synthesis of 1-bromopyrene was reported by Lock in 1937, which involved the bromination of pyrene in carbon tetrachloride. spectrabase.com

Modern approaches have focused on improving the regioselectivity and yield of this reaction. A common and effective method involves the use of a bromine source in a suitable solvent. For instance, the reaction of pyrene with N-bromosuccinimide (NBS) in an anhydrous N,N-dimethylformamide (DMF) solution provides 1-bromopyrene in good yield. researchgate.net Another established procedure utilizes the dropwise addition of a bromine solution in carbon tetrachloride to a solution of pyrene. usgs.gov

More recent advancements have introduced milder and more efficient brominating systems. The use of a combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) has been shown to be a highly effective method for the synthesis of 1-bromopyrene, often with high yields. usgs.gov

Optimizing reaction conditions is critical for maximizing the yield of 1-bromopyrene while minimizing the formation of di- and polybrominated byproducts. Key parameters that are often adjusted include the choice of brominating agent, solvent, reaction temperature, and reaction time.

For the bromination of pyrene with bromine, controlling the stoichiometry is crucial to prevent the formation of dibromopyrene. usgs.gov Purification techniques are also vital for obtaining high-purity 1-bromopyrene. A method for refining crude 1-bromopyrene involves the formation of a complex with picric acid, which can then be separated and the pure product regenerated using an alkali solution. This process can yield 1-bromopyrene with a purity of over 99.5%.

The following interactive table summarizes various optimized reaction conditions for the synthesis of 1-bromopyrene:

| Brominating Agent | Solvent | Reaction Conditions | Yield (%) |

| Bromine | Carbon Tetrachloride | Dropwise addition, overnight stirring | 78-86 |

| N-Bromosuccinimide | N,N-Dimethylformamide | 0 °C to room temperature, overnight | 94 |

| HBr (48% aq.) / H₂O₂ (30% aq.) | Methanol / Diethyl Ether (1:1 v/v) | 15 °C, 16 h | 77 |

| Dibromohydantoin | Dichloromethane | Not specified | >95 |

Targeted Synthesis of this compound

The introduction of the 3-bromopropyl chain at the C1 position of the pyrene nucleus is the subsequent key transformation. This is typically achieved through alkylation strategies.

A plausible and effective strategy for the synthesis of this compound involves the generation of a pyrene anion, which then acts as a nucleophile to attack an electrophilic source of the propyl group. One common approach is the formation of a pyrenyl Grignard or pyrenyllithium reagent from 1-bromopyrene. This organometallic intermediate can then react with a suitable three-carbon electrophile.

Specifically, the reaction of 1-lithiopyrene, generated from 1-bromopyrene and n-butyllithium, with an excess of 1,3-dibromopropane (B121459) would be a direct method to introduce the 3-bromopropyl group. The highly nucleophilic carbanion of the pyrene ring would displace one of the bromide ions of 1,3-dibromopropane.

While direct alkylation of the pyrene anion is a viable route, another potential approach is through a Friedel-Crafts-type reaction. The Friedel-Crafts alkylation of pyrene with a suitable 3-carbon electrophile, such as 3-bromopropanoyl chloride followed by reduction, or directly with a 3-halopropanol followed by conversion of the hydroxyl group to a bromide, could also yield the desired product. However, Friedel-Crafts reactions on polycyclic aromatic hydrocarbons like pyrene can sometimes lead to a mixture of isomers and polyalkylation products, requiring careful optimization of reaction conditions, including the choice of Lewis acid catalyst and solvent.

A proposed synthetic scheme is as follows:

Formation of Pyrene Anion: 1-Bromopyrene is reacted with a strong base like n-butyllithium in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures to form 1-lithiopyrene.

Alkylation: The 1-lithiopyrene solution is then treated with an excess of 1,3-dibromopropane. The pyrene anion displaces one of the bromide ions to form this compound.

Work-up and Purification: The reaction is quenched, and the product is extracted and purified, likely using column chromatography.

Analytical Characterization Techniques for Synthetic Validation

The structural confirmation and purity assessment of the synthesized 1-bromopyrene and this compound are essential. A combination of spectroscopic and chromatographic techniques is employed for this purpose. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique is used to identify the protons on the pyrene core and the propyl chain. For 1-bromopyrene, the aromatic protons typically appear in the range of δ 7.8–8.3 ppm. In this compound, additional signals corresponding to the methylene (B1212753) protons of the propyl chain would be expected. The protons of the bromopropyl chain would show characteristic chemical shifts, for instance, the CH₂ group attached to the bromine would be the most downfield.

¹³C NMR: This provides information about the carbon skeleton of the molecule. The quaternary carbons of the pyrene ring in 1-bromopyrene are typically found between δ 125–135 ppm. For this compound, the signals for the three carbons of the propyl chain would also be present.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the synthesized compounds. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, and the isotopic pattern of bromine (approximately equal intensity for M and M+2 peaks) would be a key identifier. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compounds and for monitoring the progress of the reaction. mdpi.comnih.gov A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water) is commonly used for the analysis of pyrene derivatives. mdpi.comnih.gov

Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) can also be used for the analysis and identification of these compounds, particularly for assessing the presence of any volatile impurities. usgs.gov

The following interactive table summarizes the expected analytical data for the validation of the synthesized compounds:

| Technique | 1-Bromopyrene | This compound (Expected) |

| ¹H NMR (δ, ppm) | Aromatic protons: ~7.8-8.4 | Aromatic protons: ~7.8-8.5CH₂ (next to pyrene): ~3.4-3.6CH₂ (central): ~2.2-2.4CH₂ (next to Br): ~3.5-3.7 |

| ¹³C NMR (δ, ppm) | Aromatic carbons: ~120-132 | Aromatic carbons: ~122-135Propyl carbons: ~30-35 |

| Mass Spec. (m/z) | M⁺˙ ≈ 280, 282 (Br isotopes) | M⁺˙ ≈ 322, 324 (Br isotopes) |

| HPLC | Single peak with characteristic retention time | Single peak with a different retention time from the precursor |

Spectroscopic Confirmation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

The structural integrity and purity of synthesized this compound are confirmed using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H (proton) and ¹³C (carbon-13) NMR are crucial for the structural elucidation of the molecule.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The aromatic protons on the pyrene core typically appear as a complex multiplet in the downfield region, generally between δ 7.8 and 8.3 ppm. The protons of the bromopropyl chain are observed in the upfield region. The methylene group attached to the bromine atom (Br-CH₂) is expected to be the most deshielded of the aliphatic protons, resonating around δ 3.4–3.6 ppm. The other methylene groups of the propyl chain would appear at distinct chemical shifts, influenced by their proximity to the pyrene ring and the bromine atom.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum will show a series of signals in the aromatic region (typically δ 120-135 ppm) corresponding to the sixteen carbons of the pyrene ring. The three carbons of the propyl chain will appear in the aliphatic region (typically δ 30-35 ppm). The carbon atom bonded to the bromine (C-Br) is characteristically found in this range.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Description |

| ¹H | ~ 7.8 – 8.3 | Aromatic protons (pyrene ring) |

| ¹H | ~ 3.4 – 3.6 | Methylene protons adjacent to Bromine (-CH₂Br) |

| ¹H | ~ 2.0 – 3.4 | Remaining methylene protons of the propyl chain |

| ¹³C | ~ 120 – 135 | Aromatic carbons (pyrene ring) |

| ¹³C | ~ 30 – 35 | Aliphatic carbons (propyl chain) |

Note: The exact chemical shifts and coupling constants would be determined from the experimental spectrum.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. For this compound (C₁₉H₁₅Br), the mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing one bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak (M⁺) would appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z). The expected molecular weight for C₁₉H₁₅⁷⁹Br is approximately 322 g/mol , and for C₁₉H₁₅⁸¹Br, it is approximately 324 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula.

Interactive Data Table: Expected Mass Spectrometry Peaks for this compound

| Ion | Expected m/z | Relative Intensity | Notes |

| [M]⁺ | ~ 322 | ~100% | Corresponding to [C₁₉H₁₅⁷⁹Br]⁺ |

| [M+2]⁺ | ~ 324 | ~98% | Corresponding to [C₁₉H₁₅⁸¹Br]⁺ |

Chromatographic Purification Strategies

Following the synthesis, the crude product mixture, which may contain unreacted starting materials, by-products, and residual reagents, requires purification. The most common and effective method for the purification of this compound is silica (B1680970) gel column chromatography.

This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (the eluent). Silica gel is a polar adsorbent. Since this compound is a relatively nonpolar compound, it will travel through the column at a moderate rate with an appropriate solvent system.

The selection of the eluent is critical for achieving good separation. A solvent system is typically chosen by first performing thin-layer chromatography (TLC) to determine the optimal polarity. For a compound like this compound, a mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a slightly more polar solvent, such as ethyl acetate (B1210297) or dichloromethane, is commonly used. The ratio of these solvents is adjusted to achieve a retention factor (R_f) value that allows for efficient separation from impurities. For instance, a gradient elution, starting with a nonpolar solvent and gradually increasing the polarity, can be effective in separating the desired product from both less polar and more polar impurities. The fractions collected from the column are then analyzed (e.g., by TLC) to identify those containing the pure this compound, which are then combined and the solvent evaporated to yield the purified compound.

Iii. Chemical Transformations and Functionalization Strategies of 1 3 Bromopropyl Pyrene

Covalent Attachment via the Bromopropyl Moiety

The presence of a terminal bromine atom on the propyl chain makes 1-(3-Bromopropyl)pyrene an excellent substrate for a variety of covalent modification reactions. This moiety serves as a reactive handle for attaching the pyrene (B120774) unit to other molecules and materials.

The bromine atom in this compound is susceptible to displacement by a wide range of nucleophiles in SN2 reactions. A prominent example is the reaction with sodium azide (B81097) (NaN3) to form 1-(3-azidopropyl)pyrene. The azide ion (N3-) is an excellent nucleophile, readily displacing the bromide to form a carbon-nitrogen bond. masterorganicchemistry.com This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the substitution process.

The resulting azido-functionalized pyrene is a key intermediate for further modifications, particularly in the realm of "click chemistry." masterorganicchemistry.com The conversion to an azide is a crucial first step for many bioconjugation and material assembly strategies. One-pot procedures have been developed where the initial nucleophilic substitution to form the azide is immediately followed by a cycloaddition reaction, avoiding the isolation of the potentially sensitive azide intermediate. nih.gov

Table 1: Example of Nucleophilic Substitution Reaction

| Reactant | Reagent | Product | Reaction Type |

|---|

While the bromopropyl group is not directly involved in palladium-catalyzed cross-coupling reactions, the pyrene core can be functionalized prior to or after the attachment of the propyl chain. However, for the purpose of this section, we will consider the functionalization of aryl halides with terminal alkynes, a reaction known as the Sonogashira coupling, as a representative example of palladium-catalyzed reactions that can be used to build complex molecules that might later be attached to the bromopropyl moiety.

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp2-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction proceeds under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org

For instance, a bromo-functionalized pyrene derivative could be coupled with a terminal alkyne to introduce new functional groups. Subsequently, the bromopropyl chain could be introduced to this modified pyrene scaffold. The versatility of the Sonogashira coupling allows for the incorporation of a wide range of alkyne-containing molecules, expanding the chemical space accessible from pyrene-based starting materials.

Table 2: Key Components of the Sonogashira Coupling Reaction

| Component | Role | Common Examples |

|---|---|---|

| Palladium Catalyst | Main catalyst for the cross-coupling cycle | Pd(PPh3)4, PdCl2(PPh3)2 |

| Copper(I) Co-catalyst | Activates the alkyne | Copper(I) iodide (CuI) |

| Base | Neutralizes the hydrogen halide byproduct | Triethylamine (Et3N), Diisopropylamine (DIPA) |

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, often proceeding in aqueous environments. nih.govnih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. nih.gov

Starting from 1-(3-azidopropyl)pyrene, which is readily synthesized via nucleophilic substitution as described in section 3.1.1, the azide group can react with a terminal alkyne-functionalized molecule. This reaction provides a highly efficient and specific method for covalently linking the pyrene moiety to various substrates, including biomolecules and polymers. nih.govspringernature.com The resulting triazole linker is chemically robust, making this a favored strategy for creating stable conjugates. This approach has been widely used for labeling nucleic acids and proteins, as well as for the assembly of functional materials. nih.gov

Table 3: Common Click Chemistry Reactions for Bioconjugation

| Reaction | Click Partner 1 | Click Partner 2 | Formed Linkage |

|---|---|---|---|

| CuAAC | Azide | Terminal Alkyne | Triazole |

| SPAAC | Azide | Cycloalkyne | Triazole |

Integration into Complex Molecular Architectures

The ability to covalently attach this compound to other molecules opens up possibilities for its incorporation into larger, more complex systems. This integration is crucial for harnessing the properties of the pyrene unit in various applications, from materials science to biology.

This compound can be used to introduce the pyrene fluorescent probe onto polymer backbones. This is often achieved by reacting the bromopropyl group with nucleophilic sites on the polymer, such as hydroxyl or amine groups. The resulting pyrene-labeled macromolecules are valuable tools for studying polymer dynamics, conformation, and interactions.

The unique photophysical properties of pyrene, particularly its ability to form excimers (excited-state dimers), are highly sensitive to the local environment and the proximity of other pyrene units. By monitoring the ratio of excimer to monomer fluorescence, researchers can gain insights into intra- and intermolecular associations of polymer chains. This technique has been employed to study the association of ethylene-propylene copolymers used as viscosity index improvers in engine oils.

The covalent attachment of this compound to biomolecules is a powerful strategy for creating fluorescent probes to study biological processes. The pyrene moiety can be introduced into peptides and nucleic acids to investigate their structure, dynamics, and interactions. nih.govnih.gov

For example, pyrene-containing unnatural amino acids can be synthesized and incorporated into peptides. nih.gov These modified peptides can then be used to study peptide-polynucleotide binding. The fluorescence of the pyrene label can be quenched upon binding to DNA or RNA, providing a means to monitor these interactions. nih.gov Similarly, peptide nucleic acids (PNAs), which are synthetic DNA mimics, can be conjugated with molecules like pyrene to enhance their cellular uptake and to visualize their localization within cells. nih.gov These bioconjugation strategies are essential for the development of new diagnostic and therapeutic tools. mdpi.com

Table 4: Examples of Biomolecules Targeted for Pyrene Labeling

| Biomolecule Class | Specific Example | Purpose of Labeling |

|---|---|---|

| Nucleic Acids | DNA, RNA | Probing structure, sensing, and imaging |

| Peptides/Proteins | Enzymes, Antibodies | Studying binding interactions and protein dynamics |

Regioselective Functionalization of the Pyrene Core in Derived Compounds

The pyrene scaffold is a polycyclic aromatic hydrocarbon (PAH) with a complex electronic structure that dictates the regioselectivity of its chemical transformations. The molecule possesses several distinct reactive sites, which are categorized based on their electronic properties and reactivity towards substitution reactions. mdpi.comresearchgate.net The positions are generally classified into three types: the 'active' or 'non-K region' positions (1, 3, 6, and 8), the 'nodal' positions (2 and 7), and the 'K-region' (4, 5, 9, and 10). mdpi.comresearchgate.netnih.gov

The 1-, 3-, 6-, and 8-positions, known as the non-K region, have the highest electron density and are thus the most susceptible to electrophilic aromatic substitution (SEAr) reactions. mdpi.comresearchgate.net In contrast, the 2- and 7-positions are referred to as nodal positions because a nodal plane passes through them in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), making them significantly less reactive towards conventional electrophilic attack. mdpi.comresearchgate.netacs.org Functionalization at these sites is considered challenging. mdpi.comresearchgate.net The K-region at positions 4, 5, 9, and 10 is also less reactive than the non-K region. nih.gov This inherent electronic differentiation allows for regioselective functionalization of the pyrene core in compounds derived from this compound, enabling the synthesis of precisely substituted derivatives with tailored properties. mdpi.comnih.gov

| Region | Positions | Relative Reactivity | Typical Reactions |

|---|---|---|---|

| Non-K Region | 1, 3, 6, 8 | High | Electrophilic Aromatic Substitution (e.g., Bromination, Acylation) |

| Nodal Positions | 2, 7 | Low | Transition Metal-Catalyzed C-H Borylation |

| K-Region | 4, 5, 9, 10 | Low | Directed C-H Activation, Cycloadditions |

The non-K region positions (1, 3, 6, and 8) are the most common sites for the functionalization of the pyrene core due to their higher electron density, which makes them prone to electrophilic attack. mdpi.comresearchgate.net The general order of reactivity for electrophilic substitution within this region is 1 > 8 > 6 > 3. nih.gov

Bromination is a fundamental strategy for introducing functional handles at the non-K region. nih.gov Treating pyrene derivatives with bromine typically results in mono- or multi-brominated products at these active sites. mdpi.comnih.gov For instance, dibromination of pyrene preferentially yields 1,6- and 1,8-dibromopyrene, while the 1,3-dibromopyrene (B13141235) isomer is formed in much lower yields, highlighting the kinetic and thermodynamic preferences of the substitution pattern. nih.govnih.gov These bromo-substituted pyrenes are crucial intermediates for further diversification. nih.gov

Once brominated, these positions can undergo a variety of cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki-Miyaura, Stille, and Sonogashira couplings are extensively used to introduce (hetero)aryl, vinyl, or alkynyl groups, thereby extending the π-conjugation of the pyrene system. nih.govmdpi.com This approach is foundational for synthesizing materials with specific optical and electronic properties. nih.gov

Another key electrophilic substitution reaction at the non-K region is Friedel-Crafts acylation. This reaction introduces acetyl groups, typically leading to diacetylated products like 1,6- and 1,8-diacetylpyrene. mdpi.com These acetyl groups can then be transformed into other functionalities or used to build more complex molecular architectures. nih.gov The synthesis of 1,3-disubstituted pyrenes remains challenging and often requires multi-step synthetic sequences, sometimes involving protecting groups, because direct electrophilic substitution at the 3-position is less favored. nih.govnih.govnih.gov

| Reaction Type | Reagents/Catalysts | Positions Targeted | Intermediate/Product Type | Reference |

|---|---|---|---|---|

| Bromination | Br₂ in solvents like CH₂Cl₂, Nitrobenzene | 1, 3, 6, 8 | 1-Bromopyrene (B33193), 1,6-Dibromopyrene, 1,8-Dibromopyrene | nih.gov |

| Acylation | Acetyl chloride, AlCl₃ | 1, 3, 6, 8 | Diacetylpyrenes (1,6- and 1,8-isomers) | nih.gov |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄) | 1, 3, 6, 8 (from bromo-derivatives) | Aryl-substituted pyrenes | nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | n-BuLi, Octafluorotoluene | 1, 6 (from dibromo-derivatives) | 1,6-Di[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]pyrene | nih.gov |

Functionalizing the C2 and C7 nodal positions of the pyrene core is significantly more challenging than modifying the non-K region. mdpi.comresearchgate.net The electronic structure of pyrene features a nodal plane in the HOMO and LUMO that passes through these atoms, resulting in low orbital coefficients and consequently low reactivity towards traditional electrophilic and nucleophilic substitution reactions. mdpi.comacs.org Therefore, accessing 2- and 7-substituted pyrene derivatives requires specialized synthetic strategies, often relying on modern transition metal-catalyzed C-H activation techniques. mdpi.com

A breakthrough in this area has been the development of iridium-catalyzed C-H borylation. mdpi.com This method provides a direct and selective pathway to functionalize the nodal positions. Using a catalyst system generated in situ from [Ir(OMe)COD]₂ and a ligand such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), pyrene can be converted into pyrene-2,7-bis(boronate) ester. mdpi.com This reaction demonstrates remarkable regioselectivity for the otherwise unreactive C2 and C7 positions. mdpi.com

The resulting pyrene-2,7-bis(boronate) esters are versatile synthetic intermediates. mdpi.com The boronate ester groups can be readily converted into a wide range of other functionalities. For example, they can be transformed into hydroxyl, ether, triflate, and bromide groups through established boron chemistry. mdpi.com Furthermore, they are excellent precursors for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl substituents at the nodal positions. mdpi.com This strategic functionalization at the less accessible sites of the pyrene core has opened new avenues for creating novel pyrene-based materials with unique photophysical and electronic properties that differ significantly from their non-K region-substituted counterparts. mdpi.comacs.org

| Method | Catalyst/Reagent System | Intermediate Formed | Potential Subsequent Transformations | Reference |

|---|---|---|---|---|

| Iridium-Catalyzed C-H Borylation | [Ir(OMe)COD]₂ / 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) | Pyrene-2,7-bis(boronate) ester | Conversion to alcohol, ether, triflate, bromide; Suzuki coupling | mdpi.com |

Iv. Spectroscopic and Photophysical Investigations of 1 3 Bromopropyl Pyrene Derivatives

Advanced Fluorescence Spectroscopy Techniques

Advanced fluorescence spectroscopy offers powerful methods to explore the excited-state dynamics of pyrene (B120774) derivatives. These techniques provide detailed insights into the local environment, molecular conformation, and intermolecular interactions.

The fluorescence emission from an isolated, excited pyrene derivative is known as monomer emission. This emission is highly structured, typically displaying a series of well-defined vibronic bands. nih.gov The fluorescence emission spectrum of a pyrene monomer is characterized by five major peaks, typically observed between 375 nm and 410 nm. nih.gov The relative intensities of these vibronic bands, particularly the ratio of the first band (I₁) to the third band (I₃), are exquisitely sensitive to the polarity of the probe's microenvironment, a phenomenon known as the Ham effect. researchgate.netrsc.org In polar environments, the intensity of the first band is higher than the third, while in nonpolar or hydrophobic environments, the intensity of the third band increases relative to the first. nih.gov This solvatochromic shift makes pyrene derivatives, including those of 1-(3-bromopropyl)pyrene, excellent probes for characterizing the polarity of their surroundings, such as in biological membranes or polymer matrices. researchgate.net The absorption and emission wavelengths of the pyrene monomer are generally confined to the UV region, from 310-380 nm for absorption and slightly longer for emission. researchgate.net

Table 1: Typical Monomer Emission Characteristics of Pyrene Derivatives

| Feature | Wavelength Range (nm) | Description |

|---|---|---|

| Vibronic Bands | 375 - 410 | A series of well-defined peaks (typically five) resulting from vibrational fine structure. nih.gov |

| Band I (0-0 transition) | ~375 | The first major vibronic band, sensitive to environmental polarity. nih.gov |

| Band III | ~385 | The third major vibronic band; its intensity relative to Band I is a key polarity indicator. nih.gov |

| Solvatochromism | - | The shift in emission characteristics based on the polarity of the solvent. mdpi.com |

| Fluorescence Lifetime | 50 - 400+ | Can be quite long in deoxygenated, non-polar media, allowing for diffusion-based interactions. nih.govresearchgate.net |

A hallmark of pyrene and its derivatives is the ability to form an "excimer," which is an excited-state dimer. youtube.com An excimer is formed when an excited pyrene molecule interacts with a ground-state pyrene molecule. researchgate.net This interaction is favorable only in the excited state; the ground-state molecules are typically repulsive or only weakly associated. researchgate.net The resulting excimer has a lower energy level than the excited monomer, leading to a characteristic fluorescence emission that is broad, structureless, and significantly red-shifted compared to the monomer emission. youtube.com This excimer emission is typically centered around 460-500 nm. nih.govresearchgate.net The formation of an excimer requires the two pyrene rings to be in close proximity, generally within 10 Å, and in a co-planar, sandwich-like arrangement. nih.govmdpi.com

The formation of pyrene excimers can occur through several mechanisms:

Diffusion-Controlled Mechanism : In this process, an excited pyrene monomer and a ground-state pyrene monomer diffuse towards each other and collide to form the excimer. royalsocietypublishing.orgresearchgate.net This mechanism is dependent on the concentration of the pyrene derivative and the viscosity of the medium. royalsocietypublishing.org The long fluorescence lifetime of the pyrene monomer often allows sufficient time for this diffusion and interaction to occur. nih.govroyalsocietypublishing.org

Static Mechanism : This occurs when pyrene molecules are already associated in the ground state, forming dimers or aggregates. nih.govosti.gov Upon photoexcitation, these pre-associated pairs can directly form an excimer without the need for diffusion. nih.govosti.gov This mechanism is often observed in systems where the pyrene moieties are held in close proximity, such as in certain crystalline states or when tethered by a short linker. osti.govresearchgate.net Evidence for this can be found in excitation spectra, which may differ when monitoring monomer versus excimer emission. utexas.edu

Exciplex Formation : While an excimer is a dimer of identical molecules, an exciplex is an excited-state complex formed between two different molecules, one in the excited state and one in the ground state. While the core topic is the pyrene excimer, it is a related excited-state phenomenon.

Studies have shown that in some environments, such as model membranes, excimer formation may not be purely diffusion-controlled and can be dominated by a static mechanism involving aggregated pyrene. nih.gov

The efficiency of intramolecular excimer formation in bichromophoric pyrene derivatives, such as those synthesized from this compound, is highly dependent on several structural and environmental factors:

Molecular Conformation : The relative orientation of the two pyrene rings is crucial for excimer formation. rsc.org A parallel, stacked conformation is required for effective π-π interaction. mdpi.com Bulky substituents or steric hindrance can inhibit the pyrene moieties from achieving the necessary co-planar arrangement, thereby reducing excimer formation. worktribe.com The conformation of the molecule can lead to different crystalline polymorphs with distinct excimer emission colors (e.g., blue vs. green). rsc.org

Tether Length : The length and flexibility of the linker connecting two pyrene units play a critical role. researchgate.netnycu.edu.tw The propyl chain derived from this compound provides a flexible tether that allows the two pyrene units to approach each other. If the tether is too short or too rigid, it may prevent the pyrenes from adopting the ideal sandwich-like conformation. Conversely, a very long and flexible tether might reduce the probability of the two ends meeting within the excited-state lifetime. researchgate.net Studies on pyrene probes with different linker lengths have shown that as the linker length increases, the dynamics of pyrene association become more complex. researchgate.netnycu.edu.tw

Spatial Confinement : The environment surrounding the pyrene derivative can significantly influence excimer formation. acs.orguni-konstanz.de In spatially confined environments like the nano-cavities of zeolites or within polymer matrices, the mobility and possible conformations of the pyrene moieties are restricted. acs.orguni-konstanz.deacs.org This confinement can either promote excimer formation by forcing the pyrene units into proximity or hinder it by preventing them from achieving the correct orientation. acs.orguni-konstanz.de For instance, in some polymer matrices, only monomer emission is observed from bichromophoric pyrene derivatives that readily form excimers in solution, indicating that the rigid matrix prevents the necessary conformational changes.

Research has shown a clear inverse correlation between the distance separating two pyrene probes and the resulting excimer-to-monomer (e/m) emission ratio. nih.govacs.org For example, when pyrene probes are approximately 5 Å apart, a strong excimer band is observed, which significantly decreases as the distance increases to 20 Å. nih.govacs.org

Excimer formation is an extremely rapid process, occurring on the picosecond or even sub-picosecond timescale. osti.govacs.org Time-resolved spectroscopic techniques, such as streak cameras, have been used to directly observe the rise time of the excimer emission, providing direct evidence of its formation dynamics. acs.org For pyrene within zeolite cavities, excimer emission rise times have been measured in the range of 7 to 14 picoseconds. acs.org These measurements confirm that excimer formation is a dynamic process involving the reorientation of the excited and ground-state monomers into the face-to-face excimer geometry. acs.org Theoretical and experimental studies on the pyrene dimer in a supersonic jet have identified excimer formation pathways with time constants around 6-7 picoseconds. rsc.org Linking pyrene units covalently can accelerate these relaxation dynamics by orders of magnitude, from nanoseconds to picoseconds. optica.org

Time-resolved fluorescence analysis is a powerful tool for studying the kinetics of monomer decay and excimer formation. royalsocietypublishing.org By measuring the fluorescence lifetime, which is the average time a molecule spends in the excited state before returning to the ground state, one can gain insight into the various de-excitation pathways available to the molecule. aip.orgdtic.mil

The fluorescence decay of a system containing both pyrene monomers and excimers is often complex and cannot be described by a single exponential decay. nih.gov The monomer decay becomes non-exponential in the presence of excimer formation because it is depopulated by both its intrinsic decay rate and the rate of excimer formation. royalsocietypublishing.org Conversely, the excimer fluorescence exhibits a rise time corresponding to its formation from the excited monomer, followed by its decay. royalsocietypublishing.org

The analysis of these complex decay profiles, often using multi-exponential models, allows for the determination of key kinetic parameters, including the radiative lifetimes of the monomer and excimer, and the rate constants for excimer formation and dissociation. royalsocietypublishing.orgscilit.comnih.gov For instance, studies on pyrene in cyclohexane (B81311) have determined the radiative lifetimes of the monomer and excimer to be approximately 6.8 x 10⁻⁷ s and 0.9 x 10⁻⁷ s, respectively. royalsocietypublishing.org In heterogeneous systems, such as pyrene derivatives in stationary phases for chromatography, fluorescence decay is best described by a distribution of lifetimes, reflecting the ensemble of different microenvironments experienced by the probe molecules. nih.govacs.orgacs.org

Table 2: Representative Fluorescence Lifetimes for Pyrene Species

| Species | Condition/Matrix | Typical Lifetime (ns) | Reference |

|---|---|---|---|

| Pyrene Monomer | Cyclohexane (deoxygenated) | ~400 | researchgate.net |

| Pyrene Monomer | Poly(methylmethacrylate) (PMMA) | ~200-300 | aip.org |

| Pyrene Excimer | Cyclohexane | ~50-70 | royalsocietypublishing.orgaip.org |

| Pyrene Excimer | Crystalline Pyrene | ~60-170 (multiple components) | researchgate.net |

| Pyrene Derivative (HL1) | Acetonitrile (ACN) | 11.4 (average) | nih.gov |

| Pyrene Derivative (L2-NJ) | Bound to Nanojar in ACN | 4.4 (average) | nih.gov |

This detailed analysis of fluorescence decay provides a quantitative understanding of the dynamic processes governing the photophysics of this compound derivatives.

Excimer Emission Phenomena in Pyrene Derivatives

Fluorescence Quenching Mechanisms

Fluorescence quenching, the process that leads to a decrease in the fluorescence intensity of a substance, can occur through various mechanisms. For pyrene derivatives, these processes are pivotal for their application as chemosensors. rsc.org The quenching can be broadly categorized as dynamic, involving collisional encounters between the fluorophore and a quencher, or static, where a non-fluorescent ground-state complex is formed. nih.govnih.gov

A predominant mechanism for fluorescence quenching in many pyrene-based systems is Photoinduced Electron Transfer (PET). rsc.orgnih.gov In a typical PET sensor, the pyrene fluorophore is covalently linked to a receptor unit that can donate an electron, such as an amine. In the absence of an analyte, excitation of the pyrene moiety can be followed by the transfer of an electron from the donor to the excited fluorophore, which opens a non-radiative decay pathway and quenches the fluorescence. rsc.org The binding of an analyte to the receptor can inhibit this PET process, leading to a "turn-on" fluorescence response. rsc.org

Charge-transfer (CT) interactions also play a crucial role. researchsquare.com These interactions can occur in both the ground state and the excited state. In the excited state, a complex known as an exciplex may form between an excited pyrene derivative and a ground-state molecule, which can then decay non-radiatively or emit light at a different wavelength. youtube.com The formation of such charge-transfer states is often influenced by the polarity of the solvent. researchsquare.com Studies on pyrene-bodipy dyads have shown that charge separation can occur following excitation, creating a charge-separated state that provides an additional non-radiative decay channel, thus quenching the fluorescence. rsc.org The efficiency of this charge separation can be highly dependent on the solvent environment. rsc.org

Research has demonstrated that graphene can effectively quench the fluorescence of pyrene derivatives through photo-induced electron transfer, as confirmed by fluorescence decay and transient absorption spectroscopy. arxiv.orgarxiv.org Similarly, in systems involving pyrene and fullerene-aniline complexes, charge transfer from an excited pyrene to the aniline (B41778) can form a charge-transfer state, leading to quenching. youtube.com

Hydrogen Atom Transfer (HAT) is another pathway that can lead to the quenching of excited states. mdpi.com This process involves the transfer of a hydrogen atom (both a proton and an electron) from a donor to the excited pyrene derivative. mdpi.comacs.org Picosecond laser photolysis studies on pyrene-aromatic amine systems have revealed that hydrogen-atom transfer can occur via a heteroexcimer state. acs.org The efficiency of this process can be influenced by hydrogen-bonding interactions between the donor and the acceptor in the excited state complex. acs.org More recent studies have explored visible-light-driven, iridium-catalyzed hydrogen atom transfer, where triplet-triplet energy transfer from an iridium complex to a substrate like anthracene (B1667546) initiates the HAT process, demonstrating a concerted proton and electron transfer mechanism. acs.org

Derivatives of pyrene are widely employed as fluorescent chemosensors for the detection of various metal ions. rsc.org The interaction between the pyrene derivative and a metal ion can lead to significant fluorescence quenching. mdpi.comd-nb.info Paramagnetic metal ions like Cu²⁺, Co²⁺, Ni²⁺, and Fe³⁺ are particularly effective quenchers. nih.govepa.gov

The quenching mechanism is often attributed to chelation-enhanced quenching (CHEQ), where the binding of the metal ion to a receptor site on the molecule enhances a non-radiative decay process. rsc.org For instance, the presence of Cu²⁺ ions has been shown to cause a significant reduction in the fluorescence of pyrene-based dimers, with quenching efficiencies reaching up to 96%. mdpi.com The quenching by Cu²⁺ is a common feature in many pyrene-based sensors. rsc.orgmdpi.com Similarly, strong fluorescence quenching has been observed in the presence of Pb²⁺ and Hg²⁺. d-nb.info

Competition assays have shown that while some metal ions like Cu²⁺ cause significant quenching, the presence of other ions such as Cr³⁺ and Fe³⁺ can sometimes suppress this quenching effect, indicating complex interactions. mdpi.com The quenching can be either static, involving the formation of a non-fluorescent complex with the metal ion, or dynamic, resulting from collisional encounters. d-nb.info

| Metal Ion | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|

| Cu²⁺ | Significant fluorescence quenching (up to 96%) | Chelation-Enhanced Quenching (CHEQ), Complex Formation | rsc.orgmdpi.comd-nb.infomdpi.com |

| Co²⁺ | Fluorescence quenching | Paramagnetic Quenching | nih.govepa.gov |

| Hg²⁺ | Strong fluorescence quenching | Complex Formation | d-nb.infonih.gov |

| Fe³⁺ | Fluorescence quenching | Paramagnetic Quenching | nih.govmdpi.com |

| Pb²⁺ | Strong fluorescence quenching | Complex Formation | d-nb.info |

The photophysical behavior of pyrene derivatives is highly sensitive to their immediate surroundings, making microheterogeneous environments like micelles and nanojars interesting media for study. usc.gal

In micellar systems, such as those formed by sodium dodecyl sulfate (B86663) (SDS), fluorescence quenching experiments are used to understand the dynamics of molecules and the structure of the micelles themselves. csun.eduacs.org The quenching of pyrene fluorescence by metal ions like Cu²⁺ in SDS micelles has been shown to be consistent with a diffusion-controlled process on the surface of the micelle. csun.edu The quenching constant can be dependent on the size of the micelle. csun.edu Studies using N-hexadecyl pyridinium (B92312) chloride as a quencher in mixed anionic micelles have determined a bimolecular rate constant for the electron transfer interaction to be 1.7 × 10⁹ dm³ mol⁻¹ s⁻¹, irrespective of micellar size. rsc.org

Nanojars, which are supramolecular coordination complexes, provide another unique microenvironment. nih.govacs.orgnih.gov When pyrene derivatives are functionalized onto copper-based nanojars, their fluorescence is significantly quenched. nih.govacs.orgnih.gov This quenching is attributed to the paramagnetic Cu²⁺ ions within the nanojar structure. nih.govacs.orgnih.gov The nature of the quenching can be static or a combination of static and dynamic, depending on how the pyrene fluorophore is tethered to the nanojar. nih.govacs.orgnih.gov If the pyrene is directly bound, static quenching dominates, whereas flexible tethers allow for both static and dynamic quenching processes to occur. nih.govacs.orgnih.gov

Auxiliary Spectroscopic Methodologies

UV-Vis absorption spectroscopy is a fundamental tool for characterizing the ground-state properties of this compound derivatives and their interactions with other species. nih.gov The absorption spectrum of pyrene derivatives typically shows distinct bands corresponding to π-π* transitions. nih.gov Changes in these absorption bands upon the addition of an analyte, such as a metal ion, can provide evidence for ground-state complex formation. mdpi.com For example, minor changes in the absorption spectrum upon interaction with nanojars suggest weak ground-state interaction. nih.govacs.org

The position and shape of the UV-Vis absorption bands can also be influenced by the solvent polarity and the extent of conjugation in the molecule. nih.govacs.org Red-shifted absorption maxima can indicate extended conjugation. nih.govacs.org This technique is crucial for understanding the initial step in any photophysical process—the absorption of light—and provides insights into the electronic structure and potential optoelectronic applications of the compounds. researchgate.netresearchgate.net

| Pyrene Derivative | Solvent/Environment | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|

| Unsubstituted Pyrene | - | 343 | nih.govacs.org |

| 4-(pyren-1-yl)pyrazole (HL1) | - | 349 | nih.govacs.org |

| 4-(5-(pyren-1-yl)pent-4-yn-1-yl)pyrazole (HL2) | - | 359 | nih.govacs.org |

| 4-(3-(pyrazol-4-yl)propyl)-1-(pyren-1-yl)-1,2,3-triazole (HL3) | - | 341 | nih.govacs.org |

| Imine functionalized pyrene units | - | 315, 395, 420 | nih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique utilized to identify the functional groups present in a molecule and elucidate its structural features. By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which plots absorbance or transmittance against wavenumber (cm⁻¹). Each peak in the spectrum corresponds to the vibration of a specific chemical bond within the molecule. The analysis of the FTIR spectrum of this compound allows for the confirmation of its key structural components: the pyrene aromatic system and the attached bromopropyl alkyl chain.

The vibrational modes observed in the spectrum can be assigned to the distinct parts of the molecule. The pyrene moiety gives rise to characteristic absorptions corresponding to aromatic C-H and C=C bond vibrations. The propyl chain introduces signals from aliphatic C-H bonds, while the terminal bromine atom is associated with a C-Br stretching vibration, typically found in the fingerprint region of the spectrum.

Detailed research findings from the analysis of this compound and related structures reveal several key spectral regions. The high wavenumber region is dominated by C-H stretching vibrations. Aromatic C-H stretches from the pyrene ring typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl group are observed just below 3000 cm⁻¹. The region between 1650 and 1400 cm⁻¹ is characteristic of the aromatic C=C ring stretching vibrations of the pyrene core. The C-H bending vibrations of the alkyl chain also appear in this region. The out-of-plane C-H bending vibrations of the substituted pyrene ring result in strong absorption bands in the 900-700 cm⁻¹ range. The IR spectrum of the parent pyrene molecule, for instance, shows intense bands at 841, 750, and 711 cm⁻¹. researchgate.net The presence of the C-Br bond is confirmed by its stretching vibration, which typically occurs at lower wavenumbers, generally in the 650-550 cm⁻¹ range.

Interactive Data Table: Characteristic FTIR Peaks for this compound

The table below summarizes the expected vibrational frequencies and their corresponding assignments for this compound, compiled from spectral data of the pyrene core and relevant alkyl bromide compounds. researchgate.netnist.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| ~ 3040 | Aromatic C-H Stretch | Pyrene Ring |

| ~ 2935 | Aliphatic C-H Asymmetric Stretch | -CH₂- |

| ~ 2860 | Aliphatic C-H Symmetric Stretch | -CH₂- |

| ~ 1605 | Aromatic C=C Stretch | Pyrene Ring |

| ~ 1465 | Aliphatic C-H Bend (Scissoring) | -CH₂- |

| ~ 849 | Aromatic C-H Out-of-Plane Bend | Pyrene Ring |

| ~ 640 | C-Br Stretch | Alkyl Halide |

V. Computational and Theoretical Studies of 1 3 Bromopropyl Pyrene and Its Derivatives

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its excited-state counterpart, Time-Dependent DFT (TD-DFT), have become standard methods for studying the electronic and photophysical properties of pyrene-based compounds. researchgate.netnih.gov These quantum chemical calculations are used to optimize ground state geometries, calculate vertical transition energies, and understand the nature of molecular orbitals involved in electronic transitions. acs.org DFT calculations offer a balance between accuracy and computational cost, making them suitable for relatively large molecules like pyrene (B120774) derivatives. academie-sciences.fr The choice of the exchange-correlation functional is crucial for the accuracy of TD-DFT calculations, with various functionals benchmarked for performance in predicting excitation energies of biochromophores and other complex systems. nih.govaps.orgresearchgate.net For pyrene specifically, TD-DFT calculations have been calibrated to determine the optical band gap by comparing them with experimental UV-Visible spectroscopy measurements. cam.ac.uk

The formation of excimers—excited-state dimers—is a hallmark of pyrene and its derivatives, profoundly influencing their applications in materials science and sensing. rsc.orgnih.gov TD-DFT simulations have been pivotal in unraveling the ultrafast dynamics of this process. rsc.org Computational studies reveal that excimer formation is not a single, simple event but often involves multiple pathways and conformations. rsc.orgbarbatti.org

Simulations of the pyrene dimer in the gas phase have identified two distinct excimer formation pathways. rsc.org

Pathway 1: Involves local excited-state relaxation near the initial Franck-Condon geometry. This pathway is characterized by strong excitation of the stacking coordinate, showing damped oscillations with a period of 350 fs. rsc.org

Pathway 2: Involves large-amplitude oscillations along a parallel shift coordinate with a period of approximately 900 fs. This motion, after intramolecular vibrational energy redistribution, leads to a perfectly stacked dimer configuration. rsc.org

These dynamic processes are mediated by intermolecular conical intersections between delocalized excitonic states. rsc.org Nonadiabatic molecular dynamics simulations, which account for the coupling between electronic and nuclear motion, are essential for modeling these complex photodynamical events. rsc.org Such simulations, supported by experimental data, have estimated a time constant for pyrene excimer formation of around 6–7 picoseconds. rsc.org In a crystal environment, the excimer formation dynamics are altered, typically following a single pathway where the initial motion is strongly damped by surrounding molecules, leading to a slower stabilization on a picosecond timescale. rsc.org

| Parameter | Value | Description | Source |

|---|---|---|---|

| Pathway 1 Oscillation Period | 350 fs | Period of damped oscillations along the stacking coordinate in the first formation pathway. | rsc.org |

| Pathway 2 Oscillation Period | ~900 fs | Period of large amplitude oscillations along the parallel shift coordinate in the second pathway. | rsc.org |

| Experimental Time Constant | 6-7 ps | Experimentally supported time-constant for excimer formation in a supersonic jet. | rsc.org |

Derivatives of 1-(3-bromopropyl)pyrene are frequently employed as fluorescent chemosensors. DFT and TD-DFT calculations are invaluable for understanding how these sensor molecules interact with target analytes, providing a molecular-level picture of the sensing mechanism. aps.orgacs.org These studies can predict binding energies, identify key interacting residues, and explain the resulting changes in photophysical properties, such as fluorescence quenching or enhancement. nih.gov

For instance, in the detection of picric acid by a pyrene-based probe, DFT studies established that hydrogen-bonding interactions are the primary reason for the selective sensing property. acs.org Similarly, for the detection of Fe³⁺ ions, DFT calculations using the B3LYP functional were employed to study the receptor, confirming a 1:1 binding stoichiometry and helping to elucidate the photoinduced electron transfer (PET) mechanism responsible for fluorescence quenching. nih.gov

Computational investigations into the interaction of pyrene derivatives with bovine serum albumin (BSA) combined molecular docking and DFT to analyze the binding modes. nih.gov These studies revealed that hydrophobic forces play a crucial role in the interaction. nih.gov DFT was used to analyze the frontier molecular orbitals (HOMO-LUMO), showing similar π → π* and n → π* orbital transitions for the studied derivatives, which helps in understanding their electronic behavior upon binding. nih.gov

| Analyte | Pyrene Derivative | Key Findings from DFT | Source |

|---|---|---|---|

| Picric Acid | Pyrene-tethered 1-(pyridin-2-yl)imidazo[1,5-a]pyridine | Hydrogen-bonding interactions are the dominant sensing mechanism. | acs.org |

| Fe³⁺ Ion | 2-(pyrene-2-yl)-1-(pyrene-2-ylmethyl)-1H-benzo[d]imidazole | Confirmed 1:1 binding ratio; elucidated the PET quenching mechanism. Calculated binding constant: 8.485 × 10³ M⁻¹. | nih.gov |

| Bovine Serum Albumin (BSA) | Two novel pyrene derivatives (PS1, PS2) | Hydrophobic forces are crucial. Calculated binding energies of -7.44 kcal/mol (PS1) and -8.64 kcal/mol (PS2). | nih.gov |

| Small Gaseous Molecules (NO₂, H₂O, NH₃) | Pyrene molecular junction | Highlighted the role of quantum interference in the sensing mechanism. | aps.org |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules and their interactions over time. uni-muenchen.demdpi.com For pyrene derivatives, MD simulations are used to explore conformational landscapes, analyze the stability of complexes, and understand the nature of intermolecular forces that govern phenomena like π-π stacking and binding to macromolecules. nih.govchemrxiv.org

In the context of protein-ligand interactions, MD simulations have been used to investigate the dynamic behavior of pyrene derivatives complexed with proteins like BSA. nih.gov By running simulations for tens of nanoseconds, researchers can assess the stability of the binding pose predicted by molecular docking and analyze the fluctuations of the ligand within the binding site. nih.gov This provides a more realistic picture of the interaction under physiological conditions. nih.gov

MD simulations are also crucial for studying the intermolecular interactions between pyrene molecules themselves. researchgate.netnih.gov By simulating pyrene dimers in solution, researchers can explore the conformational ensemble and calculate thermodynamic properties like the Gibbs free energy of dimerization. chemrxiv.orgchemrxiv.org Such studies have identified multiple stable conformations of pyrene dimers and quantified the effects of oxidation on the strength and geometry of these interactions. chemrxiv.orgresearchgate.net These simulations often employ force fields specifically parameterized for organic molecules or use quantum mechanics/molecular mechanics (QM/MM) approaches for higher accuracy. rsc.org

Quantum Chemical Calculations for Electronic Structure and Photophysical Properties

Quantum chemical calculations, encompassing methods from semi-empirical to high-level ab initio techniques, are fundamental to understanding the electronic structure and resulting photophysical properties of this compound and its derivatives. researchgate.netnih.govrsc.org These calculations provide access to key parameters that govern how the molecules absorb and emit light.

A primary goal of these calculations is to determine the energies and characteristics of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org The HOMO-LUMO energy gap is a crucial parameter that correlates with the lowest electronic excitation energy. acs.org By strategically adding electron-donating or electron-withdrawing substituents to the pyrene core, the HOMO and LUMO energy levels can be tuned, thereby tailoring the molecule's absorption and emission wavelengths for specific applications. acs.org

Calculations can also predict other important photophysical properties:

Oscillator Strength: Determines the intensity of an electronic transition (i.e., how strongly the molecule absorbs light at a specific wavelength). acs.org

Fluorescence Quantum Yields: While direct calculation is complex, theoretical studies can provide insights into the competition between radiative (fluorescence) and non-radiative decay pathways that determine the efficiency of light emission. researchgate.net

Excited State Lifetimes: TD-DFT can be used to estimate the lifetimes of excited states. nih.gov

Non-Kasha Emission: Advanced simulations have been used to confirm that under certain high-energy excitation conditions, pyrene can exhibit fluorescence from higher excited states (S₂), a phenomenon known as non-Kasha emission. barbatti.org

These theoretical predictions support experimental data from UV-Vis absorption and fluorescence spectroscopy, providing a comprehensive understanding of the structure-property relationships in this class of compounds. researchgate.netresearchgate.net

| Property | PEBD (Receptor) | PEBD + Fe³⁺ | Source |

|---|---|---|---|

| Fluorescence Quantum Yield (Φ) | 0.25 | 0.05 | nih.gov |

| Fluorescence Lifetime (τ) | 1.097 ns | 0.9202 ns | nih.gov |

Vi. Advanced Applications in Materials Science and Sensing Based on 1 3 Bromopropyl Pyrene Derivatives

Design of Fluorescent Probes and Chemosensors

Derivatives of 1-(3-bromopropyl)pyrene are extensively utilized in the creation of fluorescent probes and chemosensors. These sensors leverage changes in the fluorescence emission of the pyrene (B120774) unit upon interaction with specific analytes. The alterations in fluorescence can manifest as quenching ("turn-off"), enhancement ("turn-on"), or a shift in the emission wavelength (ratiometric sensing), providing a detectable signal for the presence and concentration of the target species.

Development for Specific Ion Detection (e.g., Cu²⁺, Hg²⁺, Ag⁺, Fe³⁺)

The strategic design of receptors appended to the pyrene core via the propyl linker enables the selective detection of various metal ions. These receptors contain specific binding sites that interact with the target ions, triggering a conformational or electronic change that modulates the fluorescence of the pyrene fluorophore.

Copper (Cu²⁺): A number of pyrene-based probes have been developed for the detection of Cu²⁺. mdpi.comresearchgate.netarpgweb.com For instance, a Schiff base derivative of pyrene can selectively bind to Cu²⁺, leading to a "turn-on" fluorescence response. mdpi.com This interaction restricts the C=N isomerization and inhibits the photoinduced electron transfer (PET) process, resulting in enhanced pyrene monomer emission at approximately 393 nm and 415 nm. mdpi.com Some probes demonstrate a ratiometric response, where the ratio of monomer to excimer emission changes upon copper binding. mdpi.com The detection limits for these sensors can reach the micromolar and even nanomolar range, making them suitable for environmental and biological monitoring. mdpi.commdpi.com

Mercury (Hg²⁺): The detection of highly toxic mercury ions is a significant area of research. Pyrene derivatives functionalized with moieties like triazoles have been shown to selectively detect Hg²⁺ through fluorescence quenching. mdpi.comresearchgate.net The interaction between the mercury ion and the receptor can disrupt the formation of pyrene excimers, leading to a "turn-off" signal. mdpi.com The sensitivity of these probes allows for the detection of Hg²⁺ at very low concentrations. mdpi.comd-nb.info

Silver (Ag⁺): While less common than sensors for copper and mercury, pyrene-based probes for silver ions have also been reported. These often operate on a ratiometric detection mechanism, providing a more reliable signal that is less susceptible to environmental fluctuations.

Iron (Fe³⁺): Pyrene derivatives have been successfully employed as chemosensors for Fe³⁺. journalcra.comjournalcra.comarpgweb.comresearchgate.net The interaction with Fe³⁺ can lead to either fluorescence enhancement or quenching, depending on the specific design of the probe. journalcra.comnih.gov For example, a probe might exhibit a "turn-on" response at a specific wavelength upon binding to Fe³⁺, with a linear correlation between fluorescence intensity and ion concentration within a certain range. journalcra.comnih.gov

Table 1: Examples of this compound-Derived Ion Sensors

| Target Ion | Sensing Mechanism | Typical Response | Limit of Detection (LOD) |

| Cu²⁺ | Chelation-enhanced fluorescence (CHEF), Inhibition of PET | "Turn-on" fluorescence, Ratiometric changes | 0.16 µM mdpi.com, 35 nM researchgate.net, 219 nM mdpi.com |

| Hg²⁺ | Fluorescence quenching, Disruption of excimer formation | "Turn-off" fluorescence | 8.11 nM mdpi.com |

| Ag⁺ | Ratiometric detection | Shift in emission wavelength | Varies by probe design |

| Fe³⁺ | Fluorescence enhancement or quenching | "Turn-on" or "Turn-off" fluorescence | 1.81 µM nih.gov, 3.3 µM arpgweb.com |

RNA/DNA Folding Probes and Nucleic Acid Analysis

The sensitivity of pyrene's fluorescence to its local environment makes it an excellent probe for studying the structure and dynamics of nucleic acids. By covalently attaching a pyrene derivative, such as one synthesized from this compound, to a specific site on an RNA or DNA strand, changes in the conformation of the nucleic acid can be monitored through alterations in the pyrene's fluorescence. nih.govnih.gov

When two pyrene-labeled nucleotides are in close proximity within a folded nucleic acid structure, they can form an excimer, which exhibits a characteristic red-shifted emission compared to the monomer emission. The ratio of excimer to monomer fluorescence intensity can therefore provide information about the distance between the labeled sites and, by extension, the folding state of the RNA or DNA molecule. nih.gov This technique has been instrumental in studying the tertiary folding of RNA molecules, such as the Tetrahymena group I intron. nih.gov The length and composition of the tether connecting the pyrene to the nucleotide can influence the fluorescence response, and systematic studies have been conducted to optimize these parameters for specific applications. nih.govnih.gov

Live-Cell Imaging Applications (e.g., RNA-based sensors)

The ability to detect specific ions and biomolecules within living cells is crucial for understanding biological processes. Fluorescent probes derived from this compound are being developed for live-cell imaging applications due to their high sensitivity and the ability of fluorescence microscopy to provide spatial and temporal information. researchgate.net

For example, RNA-based sensors for the bacterial alarmone (p)ppGpp have been engineered by conjugating a (p)ppGpp-specific riboswitch with a fluorogenic RNA aptamer. researchgate.net These genetically encodable sensors allow for the direct monitoring of (p)ppGpp levels in living bacterial cells, providing insights into the stringent response to stress. researchgate.net While not directly using this compound, the principles of using pyrene's fluorescence to report on molecular events are transferable to probes that could be introduced into cells. Pyrene-based probes have been successfully used for imaging Cu²⁺ in HeLa cells, demonstrating their potential for biological applications. mdpi.com

Supramolecular Assemblies and Architectures

The tendency of the planar pyrene ring to engage in π-π stacking interactions makes it an ideal component for the construction of self-assembling supramolecular structures. ias.ac.inresearchgate.net These ordered assemblies can exhibit novel properties and functions that are not present in the individual molecular components.

Self-Assembly Processes and Ordered Supramolecular Structures

The spontaneous organization of molecules into well-defined architectures through non-covalent interactions is known as self-assembly. ias.ac.inbeilstein-archives.org Pyrene derivatives are frequently employed in the design of self-assembling systems due to the strong π-π stacking interactions between the aromatic pyrene cores. These interactions, along with other non-covalent forces like hydrogen bonding and van der Waals forces, can drive the formation of ordered structures such as nanofibers, vesicles, and gels. ias.ac.inbeilstein-archives.orgmdpi.com

For instance, co-assembled supramolecular gels have been prepared from two different pyrene derivatives. The morphology and mechanical properties of these gels can be tuned by varying the molar ratio of the components, which affects the pyrene-pyrene interactions and the resulting nanoscale structure. mdpi.com The formation of pyrene excimers within these assemblies can be used as a spectroscopic signature to confirm the self-assembly process. mdpi.com

Pyrene-Functionalized Nanojars and Other Coordination Complexes

This compound and its derivatives can be used as ligands in the formation of coordination complexes with metal ions. These complexes can themselves self-assemble into larger, more complex architectures. researchgate.netubc.ca

A notable example is the formation of pyrene-functionalized "nanojars". nih.govacs.orgnih.govwmich.edu These are a class of supramolecular coordination complexes based on pyrazolate, Cu²⁺, and hydroxide (B78521) ions that self-assemble around hydrophilic anions. acs.orgnih.govfigshare.com By incorporating pyrene-functionalized pyrazole (B372694) ligands, fluorescent nanojars can be created. The fluorescence of the pyrene units is often significantly quenched when attached to the nanojar, likely due to the paramagnetic nature of the Cu²⁺ ions. nih.govacs.orgnih.gov The degree of quenching can be modulated by the length and flexibility of the tether connecting the pyrene to the pyrazole ligand. nih.govacs.org Such structures have potential applications in sensing and as novel materials with tunable photophysical properties. nih.govwmich.edu

Beyond nanojars, a wide variety of other coordination polymers and complexes incorporating pyrene-containing ligands have been synthesized. researchgate.netnih.gov These materials can exhibit diverse structures, from one-dimensional chains to two-dimensional networks, and possess interesting photophysical and catalytic properties. nih.gov The incorporation of pyrene units allows for the tuning of the electronic and optical properties of these materials, opening up possibilities for their use in organic electronics and catalysis. researchgate.netnih.gov

Cocrystal Engineering for Tunable Solid-State Fluorescence

The approach of cocrystal engineering has emerged as a powerful strategy for modulating the solid-state fluorescence of organic materials, and pyrene derivatives are prime candidates for this technique. rsc.org The formation of cocrystals can significantly alter the intermolecular interactions and packing modes of the pyrene fluorophores, which in turn dictates their solid-state emission properties. rsc.orgmdpi.com

In the solid state, the fluorescence of pyrene derivatives is highly sensitive to their molecular arrangement. rsc.org For instance, face-to-face π-π stacking of pyrene units typically leads to the formation of excimers, resulting in a broad, red-shifted emission compared to the monomer emission observed in solution. rsc.org Conversely, arrangements that prevent this close stacking allow for the retention of monomer-like, blue-shifted fluorescence. rsc.org

Cocrystal engineering with this compound derivatives can offer precise control over these packing arrangements. By introducing coformer molecules, it is possible to disrupt the inherent packing of the pyrene derivative, thereby tuning the solid-state fluorescence. rsc.orgrsc.org For example, the introduction of a guest molecule can spatially separate the pyrene moieties, preventing excimer formation and promoting blue emission. rsc.org The selection of coformers with specific functionalities can lead to a range of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking with the coformer itself, providing a versatile toolkit for tuning the emission color and quantum yield. mdpi.com

The table below illustrates the effect of molecular packing on the fluorescence of pyrene-based crystal structures, a principle that is central to cocrystal engineering.

| Crystal Packing Feature | Resulting Fluorescence Characteristic | Wavelength Shift from Solution |

| Face-to-face π-π stacking | Broad-band excimer emission | Red-shifted (40–50 nm) rsc.org |

| Monomer arrangements (no π-π stacking) | Sharp, monomer-like emission | Slightly red-shifted (20 nm) rsc.org |

| J-aggregate formation | Red-shifted emission | Significant red-shift rsc.org |

| Head-to-tail dimers/excimers | Red-shifted emission | Significant red-shift rsc.org |

This strategy of using a cocrystal approach to regulate the packing modes of pyrene fluorophores is an effective way to develop highly emissive solid-state materials with tailored optical properties. rsc.org

Integration in Nanotechnology

The integration of this compound into nanostructures has paved the way for the development of novel hybrid materials with enhanced properties and functionalities. The pyrene group serves as an excellent anchor for non-covalent attachment to carbon nanomaterials, while the bromopropyl group allows for further covalent functionalization.

The functionalization of carbon nanotubes (CNTs) and graphene is crucial for improving their solubility and processability, which in turn enables their application in various fields. rsc.org Pyrene derivatives, including this compound, are particularly well-suited for the non-covalent functionalization of these sp² carbon allotropes. The planar pyrene moiety interacts strongly with the graphitic surface of CNTs and graphene via π-π stacking interactions. nih.gov This non-covalent attachment is advantageous as it preserves the intrinsic electronic properties of the carbon nanostructures. nih.gov

Once anchored to the surface, the bromopropyl group of this compound provides a reactive site for subsequent covalent modifications. This allows for the attachment of a wide range of molecules, including polymers, biomolecules, and other functional groups, to the surface of the carbon nanostructure. This two-step functionalization strategy combines the stability of the pyrene-graphene interaction with the versatility of the bromoalkyl group's reactivity.

Alternatively, the bromopropyl group can be used to initiate "grafting from" polymerizations, where polymer chains are grown directly from the surface of the nanostructure. For instance, brominated graphene can act as an initiator for atom transfer radical polymerization (ATRP). rsc.org Similarly, derivatives of this compound attached to graphene could initiate the growth of polymer chains, leading to polymer-grafted graphene with significantly improved dispersibility in organic solvents. rsc.org